molecular formula C20H16F2N4OS B11190089 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11190089
M. Wt: 398.4 g/mol
InChI Key: KERRXZUYACANCR-UHFFFAOYSA-N
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Description

9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various substituents such as a difluorophenyl group, a methyl group, and a thiophenyl group

Preparation Methods

The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-difluoroaniline with 2-methyl-6-(thiophen-2-yl)quinazolin-4(3H)-one in the presence of a suitable cyclizing agent can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the triazole and quinazoline rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The difluorophenyl and thiophenyl groups can participate in substitution reactions, where substituents can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Scientific Research Applications

9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential in various scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. Some examples are:

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidines: These compounds also contain fused ring systems and have shown potential in various applications, including as kinase inhibitors.

    Triazolopyrazines: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity and biological activity.

Biological Activity

The compound 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F2N4S\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_4\text{S}

This structure features a triazole ring fused with a quinazoline moiety and incorporates thiophene and difluorophenyl substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • IC50 Values : Related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against bacterial and fungal pathogens.

Research Findings

  • Mechanism : The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
  • Comparative Studies : Compounds in this class have been tested against standard antibiotics with promising results indicating superior activity in some cases .

Anti-inflammatory Effects

Inflammation modulation is another area where triazoloquinazolines may exhibit biological activity. The A3 adenosine receptor has been identified as a target for anti-inflammatory therapies.

Research Insights

  • Receptor Interaction : Compounds that interact with A3AR can reduce inflammatory responses in vitro and in vivo models .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The incorporation of thiophene and triazole rings may enhance the radical scavenging ability of this compound.

Experimental Data

  • DPPH Assay : Similar compounds have shown significant radical scavenging activity in DPPH assays, suggesting potential applications in oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryModulation of A3 adenosine receptors
AntioxidantRadical scavenging

Properties

Molecular Formula

C20H16F2N4OS

Molecular Weight

398.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-2-methyl-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H16F2N4OS/c1-10-23-20-24-15-7-11(17-3-2-4-28-17)8-16(27)18(15)19(26(20)25-10)12-5-13(21)9-14(22)6-12/h2-6,9,11,19H,7-8H2,1H3,(H,23,24,25)

InChI Key

KERRXZUYACANCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CS4)NC2=N1)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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